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Abstract

Org 12962, scientifically known as 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, is a
pyridinylpiperazine derivative that garnered interest for its potent and selective agonist activity
at the 5-HT2C receptor.[1] Developed by Organon, it was investigated as a potential anxiolytic
agent.[1] However, its clinical development was halted due to adverse effects, including
dizziness and a "spacey" feeling, which were attributed to a lack of sufficient selectivity over the
5-HT2A receptor in vivo. Despite its discontinuation for therapeutic use, Org 12962 remains a
valuable tool compound for researchers studying the pharmacology of the 5-HT2 receptor
family. This guide provides a comprehensive technical overview of the chemical structure of
Org 12962, including its synthesis, spectroscopic characteristics, structure-activity
relationships, and predicted metabolic pathways.

Core Chemical Identity

Org 12962 is a substituted pyridinylpiperazine with the following key identifiers:
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The core structure of Org 12962 consists of a piperazine ring linked to a substituted pyridine
ring. The pyridine ring is functionalized with a chlorine atom at the 6-position and a
trifluoromethyl group at the 5-position. This specific substitution pattern is crucial for its
pharmacological activity.

Synthesis and Crystallization

While a detailed, step-by-step synthesis protocol for the free base of Org 12962 is not
extensively documented in publicly available literature, a general synthetic strategy can be
inferred from standard organic chemistry principles and related syntheses of arylpiperazines.
The synthesis would likely involve the nucleophilic substitution reaction between a suitably
activated 2-halopyridine derivative and piperazine.

A plausible synthetic route is outlined below:
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Caption: Plausible synthetic route for Org 12962.
Experimental Protocol (Hypothetical):

A detailed experimental protocol for the synthesis of Org 12962 is not publicly available.
However, a general procedure would likely involve the following steps:

o Reaction Setup: A reaction vessel would be charged with 2,6-dichloro-5-
(trifluoromethyl)pyridine and an excess of piperazine in a suitable solvent, such as ethanol or
dimethylformamide (DMF).

e Reaction Conditions: The reaction mixture would be heated to reflux for several hours to
facilitate the nucleophilic aromatic substitution. The progress of the reaction would be
monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography
(HPLC).

e Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the
solvent removed under reduced pressure. The residue would then be partitioned between an
organic solvent (e.qg., ethyl acetate) and water. The organic layer would be washed, dried,
and concentrated. The crude product would be purified by column chromatography or
recrystallization to yield the pure Org 12962 free base.

A patent for the hydrochloride salt of Org 12962 describes its crystallization.[2] The pure
crystalline form B can be prepared by treating a solution of the free base in ethanol or an
ethanol-water mixture at reflux with an excess of hydrochloric acid.[2] The solution is then
slowly cooled to room temperature to induce crystallization.[2]

Spectroscopic Profile (Predicted)

Specific spectroscopic data (NMR, IR, MS) for Org 12962 are not readily available in the public
domain. However, based on its chemical structure, the following spectral characteristics can be
predicted:

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 'H NMR: The proton NMR spectrum would be expected to show distinct signals for the
protons on the pyridine and piperazine rings. The aromatic protons on the pyridine ring would
appear in the downfield region (typically 7.0-8.5 ppm). The protons of the piperazine ring
would likely appear as two multiplets in the upfield region (around 3.0-4.0 ppm),
corresponding to the four protons adjacent to the pyridine ring and the four protons adjacent
to the secondary amine. The NH proton of the piperazine ring would likely appear as a broad
singlet.

e 13C NMR: The carbon NMR spectrum would show signals for all 10 carbon atoms in the
molecule. The carbons of the pyridine ring would resonate in the aromatic region (110-160
ppm). The trifluoromethyl group would appear as a quartet due to coupling with the three
fluorine atoms. The carbons of the piperazine ring would be found in the aliphatic region (40-
60 ppm).

e 19F NMR: The fluorine NMR spectrum would exhibit a singlet for the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of Org 12962 would be expected to display characteristic absorption bands
for its functional groups:
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Mass Spectrometry (MS)

In a mass spectrum, Org 12962 would be expected to show a molecular ion peak (M*) at m/z
265. The isotopic pattern of the molecular ion would be characteristic of a molecule containing
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one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation would likely
involve cleavage of the piperazine ring and loss of the trifluoromethyl group.

Structure-Activity Relationships (SAR)

The pharmacological activity of Org 12962 and related pyridinylpiperazine derivatives is highly
dependent on the nature and position of the substituents on the pyridine ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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